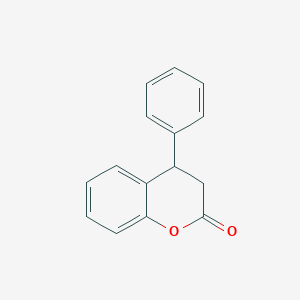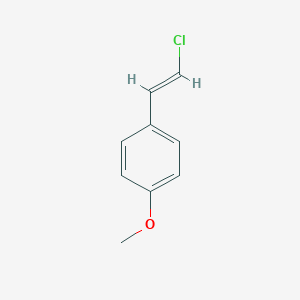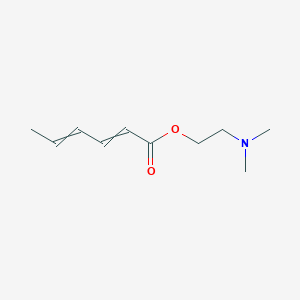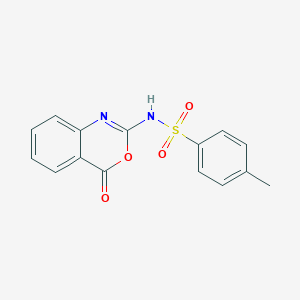![molecular formula C14H15N3O2 B231162 Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate, also known as MDV3100, is a novel androgen receptor antagonist that has been developed as a potential treatment for advanced prostate cancer. This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.
作用机制
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate works by blocking the androgen receptor, which is a key driver of prostate cancer growth. This compound binds to the androgen receptor with high affinity, preventing the receptor from activating genes that promote cancer cell growth. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate also causes the androgen receptor to be degraded, further reducing its activity.
生化和生理效应
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been shown to have a significant impact on the levels of prostate-specific antigen (PSA), a biomarker that is used to monitor prostate cancer progression. In clinical trials, treatment with Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate resulted in a rapid and sustained decrease in PSA levels. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has also been shown to have a positive effect on bone health, reducing the risk of bone fractures in patients with advanced prostate cancer.
实验室实验的优点和局限性
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has several advantages for use in lab experiments, including its high purity and stability. However, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.
未来方向
There are several potential future directions for research on Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. One area of focus is the development of combination therapies that incorporate Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. Additionally, there is ongoing research on the use of Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate in other types of cancer, including breast cancer and ovarian cancer.
合成方法
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized knowledge and equipment. The final product is a white crystalline powder that is highly pure and stable.
科学研究应用
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of advanced prostate cancer. The compound has shown significant anti-tumor activity in preclinical models, and it has been well-tolerated in clinical trials. Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has also been evaluated for its potential use in other types of cancer, including breast cancer and ovarian cancer.
属性
产品名称 |
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
methyl 2-cyano-2-[(Z)-2-(dimethylamino)-2-phenylethenyl]iminoacetate |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)13(11-7-5-4-6-8-11)10-16-12(9-15)14(18)19-3/h4-8,10H,1-3H3/b13-10-,16-12? |
InChI 键 |
FTDDRRYLGPYUQG-LNOOMQPSSA-N |
手性 SMILES |
CN(C)/C(=C\N=C(C#N)C(=O)OC)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
规范 SMILES |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)






![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
